molecular formula C15H14N2O2 B5544218 4-(acetylamino)-N-phenylbenzamide

4-(acetylamino)-N-phenylbenzamide

Cat. No.: B5544218
M. Wt: 254.28 g/mol
InChI Key: NZPSOBFEENCHED-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-phenylbenzamide typically involves the acetylation of N-phenylbenzamide. One common method is the reaction of N-phenylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-(acetylamino)-N-phenylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(acetylamino)-N-phenylbenzamide is unique due to its specific structure, which allows it to effectively inhibit HDACs. This property distinguishes it from other similar compounds that may not have the same level of efficacy or specificity in targeting HDACs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and mechanism of action make it a valuable tool in the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-acetamido-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPSOBFEENCHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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